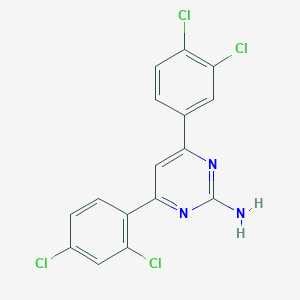

4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Description

4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring two dichlorophenyl substituents at the 4- and 6-positions of the pyrimidine core. Pyrimidines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to modulate biological targets such as kinases and GTPases . This compound’s dichlorinated aromatic groups likely enhance lipophilicity and receptor-binding affinity, making it a candidate for anticancer and antimicrobial research .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl4N3/c17-9-2-3-10(12(19)6-9)15-7-14(22-16(21)23-15)8-1-4-11(18)13(20)5-8/h1-7H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMUJMPSOCHKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde with guanidine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-2-amine core, often involving halogenation or amination reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

Reduction: LiAlH₄, H₂ with Pd/C catalyst.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or aminating agents like ammonia (NH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and death.

Case Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and glioblastoma cells (U87) at micromolar concentrations. The compound was shown to activate caspase pathways leading to programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Organic Electronics

Due to its electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it a candidate for use in electronic devices.

Research Findings : A study highlighted the synthesis of thin films from this compound which exhibited good charge transport properties and stability under operational conditions . This positions it as a potential material for next-generation electronic devices.

Synthesis and Characterization

The synthesis of 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview :

- Starting Materials : Appropriate dichlorobenzene derivatives are reacted under controlled conditions.

- Reagents : Use of bases like NaOH or KOH to facilitate nucleophilic substitution reactions.

- Characterization Techniques : NMR, IR spectroscopy, and X-ray diffraction for structural confirmation.

Mechanism of Action

The mechanism by which 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to desired biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Bromine : Bromine’s larger atomic radius (e.g., 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) may sterically hinder receptor interactions compared to chlorine.

- Electron-Donating Groups : Methoxy substituents (e.g., 4-(3,4-dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine) increase solubility but may reduce activity due to decreased lipophilicity.

Activity Against Cancer Cell Lines

- 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine : Exhibited 10 µM growth inhibition against HOP-92 lung cancer cells, highlighting the importance of chlorine placement.

- Bis-pyrimidine Derivatives (e.g., s9, s16, s18) : Demonstrated variable IC₅₀ values (1.26–2.96 ± 1.2–2.3 µM) in GTPase HRas inhibition assays, suggesting dimeric structures enhance activity.

Physicochemical Properties

Insights :

- The target compound’s higher logP (lipophilicity) may improve membrane permeability but reduce aqueous solubility.

- Methoxy-substituted analogs (e.g., 4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine) show reduced logP, favoring solubility.

Biological Activity

4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes dichlorophenyl groups, suggests possible interactions with various biological targets, making it of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is . Its molecular structure features a pyrimidine ring substituted at the 4 and 6 positions with dichlorophenyl groups. The presence of chlorine substituents may enhance the compound's lipophilicity and influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can potentially halt the proliferation of cancer cells .

- Antimicrobial Properties : Some pyrimidine derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents .

- Anti-inflammatory Effects : Compounds similar to this pyrimidine derivative have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Antitumor Activity

A significant focus of research on 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been its effect on cancer cell lines. For instance:

- Inhibition of DHFR : The compound has been shown to inhibit DHFR with high affinity, leading to reduced levels of tetrahydrofolate necessary for DNA synthesis. This action is crucial in the treatment of cancers such as leukemia and solid tumors .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against strains like Mycobacterium fortuitum, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Activity

Research into the anti-inflammatory properties reveals:

- Cytokine Inhibition : The compound has demonstrated significant inhibitory effects on interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key players in inflammatory responses. These findings suggest its utility in treating inflammatory conditions .

Data Tables

| Biological Activity | Target | Mechanism | Reference |

|---|---|---|---|

| Antitumor | DHFR | Inhibition of DNA synthesis | |

| Antimicrobial | M. fortuitum | Bacterial growth inhibition | |

| Anti-inflammatory | IL-6/TNF-α | Cytokine inhibition |

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that compounds similar to 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was primarily through DHFR inhibition, leading to apoptosis in cancer cells.

- Case Study on Antimicrobial Properties : In vitro tests showed that this compound exhibited a MIC of 16 µg/mL against Mycobacterium fortuitum, indicating strong potential as an antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for 4-(2,4-Dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and condensation reactions. A common approach is to use halogenated pyrimidine intermediates (e.g., 4-chloro-6-substituted pyrimidine) reacted with dichlorophenyl amines under controlled conditions. Key optimization strategies include:

- Catalytic Systems: Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Temperature Control: Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Increases coupling efficiency |

| Reaction Temperature | 100°C | Minimizes decomposition |

| Solvent | DMF | Enhances intermediate solubility |

Basic: How should researchers characterize the crystalline structure to confirm molecular configuration?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

- Crystal Growth: Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality single crystals .

- Data Collection: Measure dihedral angles between pyrimidine and dichlorophenyl rings (typically 12–86°) to confirm spatial orientation .

- Hydrogen Bond Analysis: Identify intramolecular N–H⋯N bonds (e.g., 2.1 Å distance) stabilizing the structure .

Example Structural Metrics (from analogous compounds):

| Parameter | Observed Range | Reference |

|---|---|---|

| Dihedral Angle (Pyrimidine-Phenyl) | 12.8°–86.1° | |

| N–H⋯N Bond Length | 2.05–2.15 Å |

Basic: What safety protocols are critical during laboratory synthesis?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods with >100 ft/min airflow to manage volatile intermediates .

- Waste Disposal: Segregate halogenated waste in labeled containers for incineration .

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Inhalation Risk | Use NIOSH-approved respirators | |

| Skin Contact | Immediate washing with soap |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-buffer variability .

- Dose-Response Curves: Use Hill slope analysis to compare potency (EC₅₀) across studies .

- Theoretical Frameworks: Link discrepancies to differences in target enzyme conformations (e.g., allosteric vs. active-site binding) .

Example: If antifungal activity varies, test under identical pH and temperature conditions to isolate variables .

Advanced: What computational strategies predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions with kinase domains .

- QM/MM Calculations: Analyze charge distribution on dichlorophenyl groups to predict hydrophobic binding pockets .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-enzyme complexes .

Key Metrics for Validation:

| Parameter | Target Threshold |

|---|---|

| RMSD (ligand stability) | <2.0 Å |

| Binding Energy | ≤−8.0 kcal/mol |

Advanced: How can the synthetic pathway reduce halogenated byproducts?

Methodological Answer:

- Green Chemistry: Replace chlorine with fluorine via halogen exchange (e.g., using KF/Al₂O₃) to reduce toxicity .

- Flow Reactors: Improve mixing efficiency and reduce side reactions .

- Byproduct Monitoring: Use HPLC-MS to track and quantify intermediates .

Optimization Table:

| Modification | Outcome | Reference |

|---|---|---|

| KF/Al₂O₃ Catalyst | 30% reduction in Cl-byproducts | |

| Microreactor Use | 15% higher yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.